N'-hydroxythiophene-3-carboximidamide
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Overview
Description
(Z)-N’-hydroxythiophene-3-carboximidamide: is an organic compound that features a thiophene ring substituted with a hydroxyimino group at the 3-position and a carboximidamide group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N’-hydroxythiophene-3-carboximidamide typically involves the reaction of thiophene-3-carboximidamide with hydroxylamine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to facilitate the formation of the hydroxyimino group.
Industrial Production Methods: Industrial production of (Z)-N’-hydroxythiophene-3-carboximidamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Z)-N’-hydroxythiophene-3-carboximidamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyimino group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.
Substitution: Amines, thiols; often requires a catalyst or base to facilitate the reaction.
Major Products:
Oxidation: Oxo derivatives of the thiophene ring.
Reduction: Amine derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: (Z)-N’-hydroxythiophene-3-carboximidamide can be used as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in organic reactions.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in oxidative stress pathways.
Medicine:
Drug Development: Due to its unique structure, (Z)-N’-hydroxythiophene-3-carboximidamide is being explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry:
Materials Science: The compound can be used in the synthesis of conductive polymers and other advanced materials due to its electronic properties.
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of (Z)-N’-hydroxythiophene-3-carboximidamide involves its interaction with specific molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the thiophene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Thiophene-3-carboximidamide: Lacks the hydroxyimino group, making it less versatile in terms of chemical reactivity.
N’-hydroxythiophene-2-carboximidamide: Similar structure but with the hydroxyimino group at the 2-position, leading to different reactivity and applications.
Thiophene-3-carboxamide: Contains a carboxamide group instead of a carboximidamide group, resulting in different chemical properties.
Uniqueness: (Z)-N’-hydroxythiophene-3-carboximidamide is unique due to the presence of both the hydroxyimino and carboximidamide groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
N'-hydroxythiophene-3-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS/c6-5(7-8)4-1-2-9-3-4/h1-3,8H,(H2,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQUDAATMCQZEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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